Fmoc-N-(tert-butyloxycarbonylethyl)glycine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

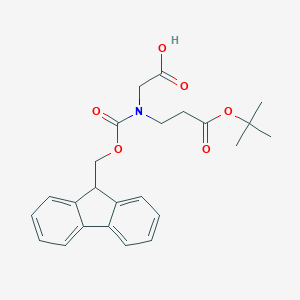

Structure

3D Structure

特性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)12-13-25(14-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLFOWYOHAYGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441275 | |

| Record name | Fmoc-N-(tert-butyloxycarbonylethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174799-89-4 | |

| Record name | Fmoc-N-(tert-butyloxycarbonylethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylethyl)glycine: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. Its unique structure, featuring both the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, offers researchers enhanced stability and solubility, making it a valuable tool in drug development and biochemical research.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS).

Core Chemical Properties

This compound is a white crystalline powder at room temperature.[2] The presence of the bulky Fmoc and Boc groups contributes to its solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[][4]

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₇NO₆ | [2][5] |

| Molecular Weight | 425.48 g/mol | [2][5] |

| CAS Number | 174799-89-4 | [2][5] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 110-117 °C | [2] |

| Purity (by HPLC) | ≥ 99% | [2] |

| Storage Conditions | 0-8 °C | [2] |

Role of Protecting Groups in Peptide Synthesis

The utility of this compound in SPPS stems from the orthogonal nature of its two protecting groups: the base-labile Fmoc group and the acid-labile Boc group.

-

Fmoc Group (N-α protection): The Fmoc group protects the α-amino group of the glycine backbone. Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in DMF, which allows for the selective deprotection of the N-terminus without affecting the acid-labile side-chain protecting groups. This orthogonality is the cornerstone of Fmoc-based SPPS.[1][]

-

Boc Group (Side-chain protection): The Boc group protects the carboxylic acid functionality of the ethyl ester side chain. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[6]

This dual protection strategy allows for the incorporation of a glycine residue with a modifiable side chain, expanding the possibilities for creating complex peptide structures and peptidomimetics.

Experimental Protocols

General Protocol for Fmoc Deprotection in SPPS

-

Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

-

Piperidine Treatment: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

General Protocol for Coupling in SPPS

-

Activation: In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed for 1-2 hours. Due to the steric hindrance of the N-substituent, longer coupling times or double coupling may be necessary to ensure complete reaction.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

Stability and Storage

This compound should be stored at 0-8 °C to ensure its stability.[2] As with most Fmoc-protected amino acids, it is sensitive to basic conditions, which will cleave the Fmoc group. The Boc group is stable to the conditions of Fmoc chemistry but will be removed by strong acids.

Applications in Research and Drug Development

The primary application of this compound is as a building block in the synthesis of peptides with modified backbones or side chains.[1] The ethyl ester moiety provides a handle for further chemical modifications, allowing for the creation of peptidomimetics with enhanced pharmacological properties, such as increased stability towards enzymatic degradation and improved cell permeability. Its use is particularly beneficial in the development of peptide-based therapeutics.[2]

Conclusion

This compound is a versatile and valuable reagent for peptide chemists. Its orthogonal protecting groups and modifiable side chain offer a strategic advantage in the synthesis of complex peptides and peptidomimetics. A thorough understanding of its chemical properties and reactivity is essential for its successful application in the development of novel therapeutic agents and research tools. While specific experimental data for this compound remains limited in publicly accessible literature, the general principles of Fmoc-based SPPS provide a solid foundation for its use. Further research into its specific reaction kinetics and the development of detailed synthesis and characterization data would be a valuable contribution to the field of peptide science.

References

A Technical Guide to Fmoc-N-(tert-butyloxycarbonylethyl)glycine: Properties, Synthesis, and Application

For researchers, scientists, and professionals in drug development, Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a pivotal building block in the synthesis of complex peptides and peptide-based therapeutics. This guide provides an in-depth overview of its chemical properties, a detailed protocol for its application in solid-phase peptide synthesis (SPPS), and visualizations to illustrate its structure and synthetic workflow.

This compound , with the CAS number 174799-89-4 , is a derivative of the amino acid glycine.[1][2] Its structure is uniquely modified with two crucial protecting groups: a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group.[1] This dual-protection scheme is fundamental to its utility in modern peptide chemistry.

The Fmoc group, which is base-labile, temporarily protects the primary amino group, while the acid-labile Boc group offers orthogonal protection for a secondary amino functionality. This arrangement allows for the selective removal of the Fmoc group to elongate a peptide chain, without affecting the Boc-protected portion of the molecule. Consequently, this compound is invaluable for creating peptides with specific side-chain modifications or for synthesizing peptide libraries for drug discovery.[1] Its applications are extensive, ranging from the development of therapeutics for cancer and metabolic disorders to the synthesis of neuropeptides for neuroscience research.[1]

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 174799-89-4 | [1][2] |

| Molecular Formula | C₂₄H₂₇NO₆ | [1][2] |

| Molecular Weight | 425.48 g/mol | [1][3] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 110-117 °C | [1] |

| Storage Conditions | 0-8°C | [1] |

| pKa (Predicted) | 3.82 ± 0.10 | [2] |

| Boiling Point (Predicted) | 597.5 ± 43.0 °C | [2] |

| Density (Predicted) | 1.239 ± 0.06 g/cm³ | [2] |

| XLogP3 (Computed) | 3.6 | [3] |

Chemical Structure

The chemical structure of this compound, illustrating the arrangement of the Fmoc and Boc protecting groups, is depicted below.

References

An In-depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylethyl)glycine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Fmoc-N-(tert-butyloxycarbonylethyl)glycine, a crucial amino acid derivative for peptide synthesis and the development of complex biomolecules. It details the compound's physicochemical properties, its application in Solid-Phase Peptide Synthesis (SPPS), and illustrates key experimental workflows.

Physicochemical Properties

This compound, also known as Fmoc-Nglu(OtBu)-OH, is a versatile building block used in the synthesis of peptides.[1] Its structure features two essential orthogonal protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[2] This dual protection scheme allows for selective deprotection and sequential modification, making it invaluable for constructing well-defined peptide-based therapeutics, including those for cancer and metabolic disorders.[1][2]

The quantitative data for this compound are summarized below for clear reference.

| Property | Value | Source |

| Molecular Weight | 425.48 g/mol | [1][3] |

| Molecular Formula | C₂₄H₂₇NO₆ | [1][3] |

| CAS Number | 174799-89-4 | [1][3][4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 110-117 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| PubChem CID | 10526402 | [1][3] |

| MDL Number | MFCD05663768 | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Core Applications & Logical Workflow

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS), where it serves as a linker or a modified amino acid building block.[1][2] The key to its utility is its orthogonal protection strategy. The Fmoc group protects the primary amine, which is part of the growing peptide backbone. This group is removed by a base (commonly piperidine) to allow the next amino acid to be coupled. The side chain is protected by a Boc group, which is stable to the basic conditions of Fmoc removal but can be selectively removed later using acid. This allows for site-specific conjugation of other molecules, such as cytotoxic drugs, imaging agents, or solubility enhancers, after the main peptide chain has been assembled.[2]

The diagram below illustrates the logical flow of this orthogonal protection and deprotection strategy.

Caption: Orthogonal deprotection strategy for the title compound.

Experimental Protocol: Use in Fmoc-SPPS

The following is a generalized protocol for incorporating this compound into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS). This process is cyclical, with steps 2-4 repeated for each amino acid in the sequence.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator Base: N,N-Diisopropylethylamine (DIEA)

-

Fmoc Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours within a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes and drain.

-

Repeat the treatment for 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to activate the amino acid solution.

-

Add the activated solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor reaction completion with a qualitative ninhydrin test (a negative result indicates successful coupling).[2]

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF (3 times), DCM (3 times), and DMF again (3 times) to remove any unreacted reagents.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Side-Chain (Boc) Deprotection and Conjugation (Optional):

-

Once the peptide sequence is complete, the Boc group on the side chain of the incorporated glycine derivative can be selectively removed.

-

Wash the peptide-resin with DCM.

-

Treat with a solution of TFA in DCM (e.g., 30-50%) for 30-60 minutes.

-

Wash the resin thoroughly to remove acid.

-

A desired molecule (e.g., an NHS-ester activated drug) can then be conjugated to the now-free amine on the side chain.[2]

-

-

Final Cleavage and Deprotection:

-

After synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (TFA/TIS/water) to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. The peptide can then be purified via HPLC.

-

The workflow for a single coupling cycle in SPPS is visualized below.

References

In-Depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylethyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS). Its unique N-substituted structure, featuring a tert-butyl-protected carboxyethyl group, offers a strategic tool for introducing flexible linkers and modifying peptide backbones. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in peptide synthesis, particularly in the development of therapeutic peptides such as those targeting the human transferrin receptor.

Chemical Structure and Properties

This compound, systematically named 2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]acetic acid, is characterized by the presence of two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the nitrogen atom and the acid-labile tert-butyl (tBu) ester on the carboxyethyl side chain. This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS.[1]

The molecular structure facilitates its use as a building block in the synthesis of complex peptides, where it can introduce a spacer or a point of modification.[1] Its incorporation is compatible with standard coupling reagents used in peptide synthesis.[1]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 174799-89-4 | [1] |

| Molecular Formula | C₂₄H₂₇NO₆ | [1] |

| Molecular Weight | 425.48 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

| Melting Point | 110-117 °C | [1] |

| Storage Conditions | 0-8 °C | [1] |

Application in Peptide Synthesis: Human Transferrin Receptor Binding Peptides

A significant application of this compound is in the synthesis of peptides designed to bind to the human transferrin receptor (hTfR).[2][3] These peptides are being investigated for their potential to act as vectors for delivering therapeutic agents across the blood-brain barrier.[2][3] In this context, this compound is denoted as 'CeG'.[3]

The synthesis of these peptides is accomplished using automated solid-phase synthesizers, employing the Fmoc/tBu strategy.[2]

Experimental Protocols

The following are detailed methodologies for the incorporation of this compound into a peptide sequence using automated solid-phase peptide synthesis.

Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol is adapted for an automated peptide synthesizer.

1. Resin Preparation:

-

Start with a suitable resin, such as a Rink Amide resin for C-terminal amide peptides.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes before the first coupling step.

2. Amino Acid Coupling Cycle:

-

Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF. This is typically a two-step process: a short treatment of 1-5 minutes followed by a longer treatment of 15-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Coupling of this compound:

-

Dissolve this compound (typically 3-5 equivalents relative to the resin loading) in a suitable solvent, such as DMF.

-

Add a coupling agent, such as HATU (3-5 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

-

Pre-activate the mixture for a few minutes before adding it to the deprotected resin.

-

The coupling reaction is generally performed at room temperature for 1-2 hours. For N-substituted amino acids like this one, a double coupling (repeating the coupling step with fresh reagents) may be employed to ensure high efficiency.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

3. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Treat the dried resin with a cleavage cocktail. A common cocktail for peptides with acid-labile side-chain protecting groups is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water. A typical ratio is 95:2.5:2.5 (v/v/v).

-

The cleavage reaction is typically carried out for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide under vacuum.

4. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for the incorporation of this compound in SPPS.

Human Transferrin Receptor-Mediated Uptake

References

An In-Depth Technical Guide to the Synthesis of Fmoc-N-(tert-butyloxycarbonylethyl)glycine

This document provides a comprehensive technical guide for the synthesis of Fmoc-N-(tert-butyloxycarbonylethyl)glycine, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry. The protocol is based on established synthetic routes for analogous compounds, ensuring a robust and reproducible methodology.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished through a three-step process. The strategy involves the initial formation of an ethyl ester of N-(2-(tert-butoxycarbonylamino)ethyl)glycine via reductive amination. This is followed by the protection of the secondary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The final step is the saponification of the ethyl ester to yield the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl N-[2-(tert-butoxycarbonylamino)ethyl]glycinate

This step focuses on the reductive amination of ethyl glyoxylate with N-Boc-ethylenediamine. This method is advantageous as it typically proceeds in high yield and purity, avoiding the need for chromatographic purification.

Methodology:

-

To a solution of ethyl glyoxylate (1.0 eq) in a suitable solvent such as methanol or ethanol, add N-Boc-ethylenediamine (1.0 eq) and a dehydrating agent like anhydrous magnesium sulfate.

-

Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of Ethyl Fmoc-N-[2-(tert-butoxycarbonylamino)ethyl]glycinate

The secondary amine of the previously synthesized compound is protected with an Fmoc group using Fmoc-O-succinimide (Fmoc-OSu).

Methodology:

-

Dissolve the crude ethyl N-[2-(tert-butoxycarbonylamino)ethyl]glycinate (1.0 eq) in a mixture of dioxane and water.

-

Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution.

-

Add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

After the reaction is complete, as monitored by TLC, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step involves the hydrolysis of the ethyl ester to the carboxylic acid.

Methodology:

-

Dissolve the purified ethyl Fmoc-N-[2-(tert-butoxycarbonylamino)ethyl]glycinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Data Presentation

| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | Ethyl glyoxylate, N-Boc-ethylenediamine | Sodium borohydride | Methanol or Ethanol | 90-95 | >95 |

| 2 | Ethyl N-[2-(tert-butoxycarbonylamino)ethyl]glycinate, Fmoc-OSu | Sodium bicarbonate | Dioxane/Water | 80-90 | >98 |

| 3 | Ethyl Fmoc-N-[2-(tert-butoxycarbonylamino)ethyl]glycinate | Lithium hydroxide | Tetrahydrofuran/Water | 90-98 | >99 |

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

The Strategic Role of Fmoc-N-(tert-butyloxycarbonylethyl)glycine in Synthetic Peptide Chemistry: A Technical Guide

For Immediate Release

A Deep Dive into the Mechanistic Functionality of a Key Peptide Building Block for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of Fmoc-N-(tert-butyloxycarbonylethyl)glycine, a specialized amino acid derivative pivotal to the advancement of solid-phase peptide synthesis (SPPS). While not possessing a direct pharmacological mechanism of action in the traditional sense, its strategic chemical design is fundamental to the controlled, stepwise assembly of custom peptides, which are instrumental in drug discovery and development. This document elucidates the chemical mechanism that underpins its utility, offers detailed experimental protocols for its use, and presents its role within the broader context of therapeutic peptide development.

Core Concept: A Chemically Orchestrated Mechanism of Action

This compound is a synthetic building block, the "mechanism of action" of which is realized through its unique molecular architecture, specifically the presence of two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. This dual protection scheme allows for precise, sequential chemical reactions, which are the cornerstone of solid-phase peptide synthesis.[1][2][3] Its primary application is as a scaffold or linker in the synthesis of complex peptides and bioconjugates.[2][4][5]

The molecule's utility lies in its ability to introduce a glycine residue with a protected ethylamine extension. This functionality is valuable in creating peptide libraries for screening potential drug candidates and in synthesizing neuropeptides for neuroscience research.[1][4] The stability and solubility of this compound are enhanced by its protecting groups, making it a preferred choice in both academic and industrial research for developing peptide-based therapeutics, including those targeting cancer and metabolic disorders.[1]

Orthogonal Protection: The Heart of the Mechanism

The strategic elegance of this compound resides in the orthogonal nature of its Fmoc and Boc protecting groups. "Orthogonal" in this context means that one protecting group can be selectively removed under conditions that leave the other intact. This allows for precise control over the synthetic process.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the primary amine. It is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6] This deprotection exposes the amine for coupling with the next amino acid in the peptide sequence.

-

Boc (tert-butyloxycarbonyl) Group: This group protects the amine on the ethyl extension. It is stable to the basic conditions used for Fmoc removal but is cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA).[7] This allows for side-chain modification or conjugation after the main peptide backbone has been assembled.

The following diagram illustrates the general workflow of Solid-Phase Peptide Synthesis (SPPS) utilizing an Fmoc-protected amino acid like this compound.

Chemical Mechanisms of Deprotection

Fmoc Group Removal

The removal of the Fmoc group is a base-catalyzed elimination reaction. A base, typically piperidine, abstracts the acidic proton on the fluorene ring. This initiates a β-elimination, leading to the cleavage of the carbamate bond, releasing the free amine, carbon dioxide, and dibenzofulvene. The piperidine also acts as a scavenger for the electrophilic dibenzofulvene byproduct.

Boc Group Removal

The Boc group is removed under strong acidic conditions, typically with trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of the carbamate, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid. This carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.

Quantitative Data and Reaction Parameters

Quantitative data for a synthetic building block like this compound pertains to the conditions and efficiency of its use in synthesis rather than biological activity.

| Parameter | Condition | Expected Outcome/Yield | Notes |

| Fmoc Deprotection | |||

| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection. |

| Reaction Time | 5-15 minutes | >95% | Typically sufficient for complete deprotection at room temperature. |

| Temperature | Room Temperature (~25°C) | High | Standard condition for Fmoc SPPS. |

| Boc Deprotection | |||

| Acid Concentration | 50-95% TFA in DCM | >98% | Higher TFA concentrations are used for final cleavage from resin. |

| Reaction Time | 30-120 minutes | >98% | Time depends on the complexity of the peptide and other protecting groups. |

| Scavengers | e.g., Triisopropylsilane (TIS), Water | N/A | Added to quench reactive cations generated during cleavage. |

Experimental Protocols

The following are generalized protocols for the use of an Fmoc-protected amino acid derivative in SPPS.

Protocol for Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.

-

Reagent Removal: Drain the deprotection solution.

-

Second Deprotection: Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

Protocol for Peptide Coupling

-

Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF. Add a base (e.g., DIPEA, 2,4,6-Collidine) to activate the carboxylic acid.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction Monitoring: Agitate the mixture at room temperature for 1-2 hours. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and then Dichloromethane (DCM) to remove excess reagents and byproducts.

Protocol for Cleavage and Boc Deprotection

-

Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a testament to the power of rational chemical design in advancing biomedical research. Its mechanism of action is not biological but chemical, enabling the precise and controlled synthesis of peptides. For researchers and drug developers, a thorough understanding of its properties and the chemical principles of Fmoc/Boc chemistry is essential for leveraging its full potential in creating novel peptide-based therapeutics and research tools.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. peptide.com [peptide.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

An In-depth Technical Guide on Fmoc-N-(tert-butyloxycarbonylethyl)glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-N-(tert-butyloxycarbonylethyl)glycine, a key building block in modern peptide synthesis. The document details its solubility characteristics, experimental protocols for its application, and a visual representation of its role in solid-phase peptide synthesis (SPPS).

Core Properties and Solubility

This compound is a versatile amino acid derivative widely utilized in peptide synthesis and drug development.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates the selective deprotection of the alpha-amino group during SPPS, while the tert-butyloxycarbonyl (Boc) group enhances the compound's stability and solubility.[1]

Table 1: Qualitative Solubility of Fmoc-Amino Acids in Common Solvents

| Solvent Family | Common Solvents | General Solubility of Fmoc-Amino Acids |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) | Generally high solubility; these are the most common solvents for SPPS.[3][4] |

| Chlorinated Solvents | Dichloromethane (DCM) | Often used in Boc chemistry, but less common in Fmoc chemistry due to potential side reactions with piperidine.[4] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Can be used, sometimes in mixtures, for specific applications.[3] |

| Alcohols | Isopropanol (iPrOH), 2-Methoxyethanol | May be used in some solvent systems.[3] |

| Aqueous Solvents | Water | Sparingly soluble.[2] |

The hydrochloride salt form of similar compounds is noted to ensure optimal solubility in aqueous environments, which can be a crucial factor in biological assays and formulations.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of this compound into a growing peptide chain on a solid support resin. This protocol is based on standard Fmoc-based SPPS procedures.

Materials and Reagents:

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Protocol:

-

Resin Swelling: The resin is initially swelled in a suitable solvent, typically DMF, for at least 30 minutes in a reaction vessel.[5]

-

Fmoc Deprotection: The temporary Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process: a short initial treatment followed by a longer one to ensure complete removal.[5][6] The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.[5]

-

Amino Acid Coupling:

-

In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated.[5]

-

The protected amino acid is dissolved in DMF along with a coupling reagent such as HBTU/HOBt or HATU/HOAt.[5][6]

-

A non-nucleophilic base like DIPEA or 2,4,6-collidine is added to the activation mixture.[5][6]

-

This activated amino acid solution is then added to the deprotected resin. The reaction is agitated for a sufficient period (typically 1-4 hours) to ensure complete coupling.[5] Coupling of N-substituted glycines can be slower than standard amino acids, potentially requiring extended coupling times.[5]

-

-

Washing: Following the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.[5][6]

-

Cycle Repetition: The steps of Fmoc deprotection and coupling are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage:

-

Once the peptide chain is fully assembled, the final N-terminal Fmoc group is removed.

-

The peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups (including the Boc group on the N-tert-butyloxycarbonylethyl moiety) are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, most commonly a mixture containing a high concentration of TFA and scavengers like water and TIS to prevent side reactions.[5]

-

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution by adding it to cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried.[5] Final purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the SPPS Workflow

The following diagram illustrates the key steps involved in a single cycle of incorporating an Fmoc-protected amino acid, such as this compound, into a peptide chain during solid-phase peptide synthesis.

Caption: General workflow for a single amino acid addition cycle in Fmoc-based SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Stability and Storage of Fmoc-N-(tert-butyloxycarbonylethyl)glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of Fmoc-N-(tert-butyloxycarbonylethyl)glycine, a key building block in peptide synthesis and drug development. This document outlines the chemical properties, potential degradation pathways, and recommended analytical methods for stability assessment, ensuring the integrity and optimal performance of this reagent in research and manufacturing.

Introduction to this compound

This compound, also known as Fmoc-N-(Boc-AEEA)-OH, is a derivative of glycine featuring two critical protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the secondary amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the ethylamino moiety. This dual protection strategy offers orthogonality, allowing for selective deprotection and modification, which is highly valuable in the synthesis of complex peptides and peptide-drug conjugates.[1][2] Its unique structure enhances solubility and stability, making it a preferred reagent in both solid-phase and solution-phase peptide synthesis.[1]

The proper storage and handling of this compound are paramount to prevent premature deprotection or degradation, which could lead to impurities in the final peptide product and compromise research outcomes.

Physicochemical Properties and Storage Recommendations

The stability of this compound is intrinsically linked to its physical and chemical properties. Adherence to recommended storage conditions is crucial for maintaining its purity and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 174799-89-4 | [1][3] |

| Molecular Formula | C₂₄H₂₇NO₆ | [1][3] |

| Molecular Weight | 425.48 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 110-117 °C | [1] |

| Purity (Typical) | ≥ 99% (HPLC) | [1] |

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | Reference(s) |

| Long-Term Storage | -20°C to -80°C | To minimize thermal degradation and ensure a shelf life of up to 6 months. | [4] |

| Short-Term Storage | 0-8°C | Suitable for immediate use or short durations. | [1] |

| Atmosphere | Store in a dry, inert atmosphere (e.g., under argon or nitrogen). | To prevent hydrolysis of the ester and protecting groups. | [5] |

| Light Exposure | Protect from light. | The fluorenyl moiety is photosensitive. | [5] |

| Handling | Avoid contact with strong acids, bases, and oxidizing agents. | To prevent premature deprotection and chemical degradation. | [6] |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | To maintain the integrity of the lyophilized powder. | [4] |

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily dictated by the lability of its two protecting groups. Understanding the conditions that lead to their cleavage is essential for preventing the formation of impurities.

Stability of the Fmoc Group

The Fmoc group is notoriously sensitive to basic conditions.[6][7] Deprotection occurs via a β-elimination mechanism, initiated by the abstraction of the acidic proton on the fluorene ring by a base.[8] This leads to the formation of dibenzofulvene (DBF) and a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine.[8] While piperidine is commonly used for intentional Fmoc removal in solid-phase peptide synthesis (SPPS), even weaker bases can cause gradual degradation during storage if the compound is not handled properly.[6][7] Conversely, the Fmoc group is stable under acidic conditions.[6]

Stability of the Boc Group

The Boc group is labile to acidic conditions.[] Acid-catalyzed hydrolysis results in the formation of a tert-butyl cation and a carbamic acid, which then decomposes to the free amine and carbon dioxide.[] The Boc group is generally stable under neutral and basic conditions, providing the orthogonality required in Fmoc-based peptide synthesis.[][10]

Other Potential Degradation Pathways

-

Thermal Degradation: Elevated temperatures can lead to the cleavage of the Fmoc group, even in the absence of a base.[11][12] Studies have shown that thermal degradation can occur at temperatures as low as 120°C in solvents like DMSO.[11][13]

-

Hydrolysis: The presence of moisture can lead to the hydrolysis of the tert-butyl ester, yielding the corresponding carboxylic acid.

-

Photodegradation: The fluorenyl ring of the Fmoc group is UV-active, and prolonged exposure to light may induce degradation.[5]

Below is a diagram illustrating the primary degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[2][14] The following protocols are general guidelines and should be optimized for specific laboratory conditions.

Forced Degradation Study Protocol

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with UV detector

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

-

Incubate at room temperature and 60°C for 24 and 48 hours.

-

Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

-

Incubate at room temperature for various time points (e.g., 1, 4, 8, 24 hours) due to the high base lability of the Fmoc group.

-

Neutralize the samples with an appropriate amount of HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.

-

Incubate at room temperature for 24 and 48 hours, protected from light.

-

-

Thermal Degradation:

-

Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) for up to 7 days.

-

-

Photostability:

-

Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Table 3: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl, 1 M HCl | Room Temp, 60°C | 24h, 48h |

| Base Hydrolysis | 0.1 M NaOH, 1 M NaOH | Room Temp | 1h, 4h, 8h, 24h |

| Oxidation | 3% H₂O₂, 30% H₂O₂ | Room Temp | 24h, 48h |

| Thermal | - | 60°C, 80°C | Up to 7 days |

| Photolytic | ICH Q1B | Ambient | As per guideline |

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Instrumentation:

-

HPLC with a diode array detector (DAD) or UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A typical gradient would be 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm and 301 nm (for the Fmoc group)

-

Injection Volume: 10 µL

Analysis: Inject the stressed samples into the HPLC system. The peak purity of the parent compound should be assessed using the DAD to ensure that no degradation products are co-eluting. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS. The following diagram illustrates a typical workflow for its incorporation into a peptide chain.

Conclusion

The stability and proper storage of this compound are critical for its successful application in peptide synthesis and drug development. Key stability concerns are its lability to basic conditions, which can cause premature removal of the Fmoc group, and its sensitivity to acidic conditions, leading to cleavage of the Boc group. Long-term storage at -20°C or below, in a dry, inert, and dark environment, is recommended to ensure its integrity. The provided experimental protocols for forced degradation and HPLC analysis serve as a foundation for researchers to establish robust stability-indicating methods for this important reagent. Adherence to these guidelines will help ensure the synthesis of high-quality peptides and reliable experimental outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C24H27NO6 | CID 10526402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 10. benchchem.com [benchchem.com]

- 11. chimia.ch [chimia.ch]

- 12. Thermal cleavage of the fmoc protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

An In-depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylethyl)glycine for Drug Development Professionals

For researchers, scientists, and professionals in drug development, Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a key building block in the synthesis of peptide-based therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and applications, with detailed protocols to facilitate its use in the laboratory.

This compound (Fmoc-Glu(OtBu)-OH) is a derivative of glycine, an amino acid. It is distinguished by the presence of two critical protecting groups: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the nitrogen atom and an acid-labile tert-butyl ester on the side chain. This orthogonal protection scheme is fundamental to its utility in modern solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled assembly of amino acids into complex peptide chains.

Core Properties and Supplier Information

Accurate characterization of starting materials is crucial for reproducible research. The following tables summarize the key physical and chemical properties of this compound, along with a list of potential suppliers.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 174799-89-4 |

| Molecular Formula | C₂₄H₂₇NO₆ |

| Molecular Weight | 425.48 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 110-117 °C |

| Purity | Typically ≥95% (HPLC) |

| Storage | 2-8°C, desiccated |

Supplier Information

| Supplier | Purity |

| Chem-Impex | ≥99% (HPLC) |

| Cusabio | 95% |

| Santa Cruz Biotechnology | Not specified |

| Chongqing Chemdad (ECHEMI) | Not specified |

| Sigma-Aldrich | 95% |

Synthesis of this compound

While commercially available, understanding the synthesis of this reagent can be valuable. Below is a representative experimental protocol for the synthesis of Fmoc-protected amino acids, which can be adapted for this compound.

Experimental Protocol: General Fmoc Protection of Amino Acids

This procedure outlines the reaction of an amino acid with an Fmoc-donating reagent under basic conditions.

Materials:

-

N-(tert-butyloxycarbonylethyl)glycine (1.0 equivalent)

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 equivalents)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolution of Amino Acid: Dissolve N-(tert-butyloxycarbonylethyl)glycine in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu in dioxane to the amino acid solution with vigorous stirring at 0-5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2 with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS to introduce a protected glutamic acid analogue into a peptide sequence. The Fmoc group is temporarily protecting the alpha-amino group, while the tert-butyl group protects the side-chain carboxyl group.

Experimental Protocol: Incorporation into a Peptide Chain via SPPS

This protocol describes a single coupling cycle in a manual SPPS process.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% Piperidine in N,N-dimethylformamide (DMF)

-

This compound (4 equivalents)

-

Coupling reagent (e.g., HBTU, HATU) (3.95 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (8 equivalents)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound and the coupling reagent in DMF.

-

Add DIEA to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours to allow for complete coupling.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involving this compound.

Caption: Synthesis workflow for this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using the title compound.

Fmoc-N-(tert-butyloxycarbonylethyl)glycine: A Technical Guide for Drug Development and Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a pivotal building block in modern solid-phase peptide synthesis (SPPS), offering a unique combination of orthogonal protecting groups that facilitate the creation of complex and modified peptides. This technical guide provides an in-depth overview of its applications, particularly in drug development and bioconjugation. Detailed experimental protocols for its incorporation into peptide chains, alongside quantitative data and characterization methods, are presented to enable its effective utilization in research and pharmaceutical development.

Core Concepts and Applications

This compound is a derivative of glycine, the simplest amino acid. Its utility in peptide synthesis stems from the strategic placement of two distinct protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the primary amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the ethylamine side chain. This orthogonal protection scheme is the cornerstone of its application, allowing for selective deprotection and modification of the peptide backbone and side chain.

The primary applications of this versatile building block include:

-

Peptide Synthesis: It serves as a fundamental component in the synthesis of custom peptides, where the ethyl-Boc side chain can be deprotected on-resin to allow for further modifications, such as the attachment of labels, crosslinkers, or other functional moieties.[]

-

Drug Development: In the pharmaceutical industry, it is a crucial element in the design of peptide-based therapeutics.[] The ability to introduce specific functionalities via the side chain enables the development of peptides with enhanced stability, targeted delivery, and improved therapeutic efficacy.[]

-

Bioconjugation: The compound is instrumental in bioconjugation, the process of linking biomolecules. The selectively addressable amine on the side chain provides a convenient handle for attaching drugs, imaging agents, or other molecules to a peptide scaffold.

-

Peptide Nucleic Acid (PNA) Synthesis: Derivatives of N-aminoethyl)glycine are the backbone of Peptide Nucleic Acids (PNAs), a class of synthetic DNA mimics. This compound and its analogs are key monomers in the solid-phase synthesis of PNA oligomers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 174799-89-4 |

| Molecular Formula | C₂₄H₂₈N₂O₆ |

| Molecular Weight | 440.49 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥98% |

| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. |

| Storage | Store at 2-8°C |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

General Fmoc-SPPS Workflow

The iterative cycle of Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for Coupling this compound

This protocol details the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Activation of this compound:

-

In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt (or OxymaPure®) in a minimal amount of DMF.

-

Add 3 equivalents of DIC to the solution.

-

Allow the activation to proceed for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours. The coupling of N-substituted glycines can be slower than standard amino acids.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3 x 5 mL).

-

Wash the resin with DCM (3 x 5 mL).

-

Wash the resin again with DMF (3 x 5 mL).

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative ninhydrin test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

On-Resin Deprotection of the Boc Group

This protocol describes the selective removal of the Boc group from the side chain of the incorporated N-(tert-butyloxycarbonylethyl)glycine residue while the peptide remains attached to the resin.

Materials:

-

Peptide-resin containing the Boc-protected moiety

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (as a scavenger)

Procedure:

-

Resin Washing: Wash the peptide-resin thoroughly with DCM (5 x 5 mL) to remove any residual DMF.

-

Boc Deprotection Cocktail: Prepare a deprotection cocktail of 50-95% TFA in DCM with 2.5% TIS. The concentration of TFA can be adjusted based on the acid lability of other protecting groups on the peptide. A lower concentration of TFA (e.g., 10-20%) may be sufficient and will minimize premature cleavage from highly acid-labile resins.

-

Deprotection Reaction:

-

Add the deprotection cocktail to the resin.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

-

Washing:

-

Drain the deprotection cocktail.

-

Wash the resin thoroughly with DCM (5 x 5 mL) to remove residual acid.

-

Wash the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF to neutralize the protonated amine.

-

Wash the resin with DMF (5 x 5 mL).

-

The resin now contains a free amine on the side chain, ready for further modification.

Quantitative Data

The efficiency of coupling and deprotection steps is critical for the successful synthesis of high-purity peptides. The following table provides representative data for these processes.

| Parameter | Typical Value/Range | Method of Determination |

| Coupling Efficiency | >99% | Quantitative Ninhydrin (Kaiser) Test, HPLC analysis of a cleaved aliquot |

| Fmoc Deprotection Efficiency | >99.5% | UV-Vis spectroscopy of the dibenzofulvene-piperidine adduct |

| Boc Deprotection Efficiency | >98% | HPLC and Mass Spectrometry of a cleaved aliquot |

| Overall Crude Purity | 60-90% (sequence dependent) | Analytical RP-HPLC |

| Final Purity (after HPLC) | >95-98% | Analytical RP-HPLC |

Visualization of Key Processes

Orthogonal Deprotection Strategy

The core utility of this compound lies in its orthogonal protecting groups, which can be selectively removed under different chemical conditions.

Caption: Orthogonal deprotection of Fmoc and Boc groups.

Workflow for Side-Chain Modification

The ability to deprotect the Boc group on-resin opens up possibilities for a variety of side-chain modifications.

Caption: Workflow for on-resin side-chain modification.

Conclusion

This compound is an indispensable tool for the synthesis of complex and functionalized peptides. Its orthogonal protecting groups provide chemists with the flexibility to introduce a wide array of modifications, making it a cornerstone in the development of novel peptide-based therapeutics, diagnostics, and research tools. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique capabilities of this versatile building block.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the bedrock of modern solid-phase peptide synthesis (SPPS), facilitating the efficient and high-fidelity assembly of peptide chains.[1] Its prevalence is a direct result of its unique lability under mild basic conditions, which permits an orthogonal protection strategy in concert with acid-labile side-chain protecting groups.[1][2][3] This technical guide offers a comprehensive exploration of Fmoc chemistry, detailing its core principles, experimental protocols, and applications in contemporary research and drug development.

Core Principles of Fmoc Chemistry

The Fmoc group serves as a temporary shield for the α-amino group of an amino acid, preventing undesirable self-coupling during the stepwise elongation of a peptide chain.[1] This carbamate protecting group is introduced by reacting an amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), the latter being favored for its enhanced stability.[1]

The key to the Fmoc group's utility lies in its base-lability. The fluorenyl ring system's electron-withdrawing properties render the proton at the C9 position acidic. This acidity allows for its removal through a β-elimination mechanism in the presence of a mild base, typically a secondary amine such as piperidine.[1][2]

The Orthogonal Protection Strategy

The elegance of the Fmoc/tBu (tert-butyl) strategy is its orthogonality. The temporary Nα-protecting group (Fmoc) is cleaved under basic conditions, while the "permanent" side-chain protecting groups (typically tert-butyl based) and the resin linker are cleaved under acidic conditions.[2][3] This allows for the selective deprotection of the α-amino group at each cycle of the synthesis without compromising the integrity of the side chains.[3]

Data Presentation: A Comparative Look at Peptide Synthesis

The efficiency and purity of peptide synthesis are influenced by several factors, including the choice of coupling reagents and the nature of the peptide sequence itself. The following tables summarize key quantitative data related to Fmoc-SPPS.

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Typical Purity | Typical Yield | Racemization Potential | Key Advantages | Common Side Reactions |

| HBTU | Good to High | Good | Low | High coupling efficiency, cost-effective.[4] | Guanidinylation of the N-terminal amine.[4] |

| HATU | Very High | High | Very Low | Generally superior to HBTU in difficult couplings.[4] | More expensive than HBTU.[4] |

| HCTU | High | High | Low | Similar purity to HATU, more cost-effective.[4] | Potential for side reactions at the 6-chloro position.[4] |

| DIC/HOBt | Good | Good | Moderate | Cost-effective, well-established. | Slower reaction times compared to uronium salts. |

| PyBOP | Good | Good | Low | Effective for sterically hindered couplings.[4] | Byproducts can be difficult to remove.[4] |

| COMU | Very High | High | Very Low | High solubility, reduced epimerization, "green chemistry" potential.[5] | Higher cost compared to some reagents. |

Table 2: Side-Chain Protecting Groups for Fmoc-Amino Acids

| Amino Acid | Side-Chain Functionality | Common Protecting Group(s) | Cleavage Condition |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA[6] |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester) | TFA[7] |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl), tBu (tert-butyl) | TFA (for Trt), Iodine/Hg2+ (for Acm)[7] |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester) | TFA[7] |

| Histidine (His) | Imidazole | Trt (Trityl) | TFA |

| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl) | TFA[8] |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl ether) | TFA[7] |

| Threonine (Thr) | Hydroxyl | tBu (tert-butyl ether) | TFA[7] |

| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) | TFA |

| Tyrosine (Tyr) | Phenol | tBu (tert-butyl ether) | TFA |

Experimental Protocols

The following are detailed methodologies for the key steps in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Resin Preparation and Swelling

-

Weighing: Weigh the appropriate amount of resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) and transfer it to a reaction vessel.

-

Swelling: Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes with occasional agitation.[1] This allows for better diffusion of reagents into the resin beads.

Protocol 2: Fmoc Deprotection

-

Initial Wash: Drain the DMF from the swollen resin.

-

Deprotection Solution: Add a 20% (v/v) solution of piperidine in DMF to the resin.[2]

-

First Deprotection: Agitate the mixture for 3-5 minutes, then drain the solution.[9]

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[1][9]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

Protocol 3: Amino Acid Coupling (using HATU)

-

Activation Solution: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and an activating agent such as HATU (3-5 equivalents) in DMF.[1] Add a base like N,N-diisopropylethylamine (DIEA) (2 equivalents).

-

Activation: Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the mixture for 1-2 hours.[10] The completeness of the coupling can be monitored using a qualitative method like the Kaiser test.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[1]

Protocol 4: Final Cleavage and Deprotection

The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide.

For Wang Resin (to yield a peptide acid):

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 2.

-

Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, for example, Reagent K (TFA/water/phenol/thioanisole/TIPS 82.5:5:5:5:2.5).

-

Cleavage: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[9]

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.[11]

-

Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[1]

For Rink Amide Resin (to yield a peptide amide):

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection.[1]

-

Resin Washing: Wash the resin thoroughly with DMF and then with DCM.

-

Cleavage Cocktail: A common cocktail is TFA/TIS/water (95:2.5:2.5).

-

Cleavage: Add the cleavage cocktail to the resin and agitate for 1-2 hours.

-

Peptide Precipitation and Isolation: Follow the same procedure as for Wang resin.[12]

The SPPS Workflow: A Cyclical Process

Solid-phase peptide synthesis using Fmoc chemistry is a cyclical process, with each cycle adding one amino acid to the growing peptide chain. This iterative nature is highly amenable to automation.

Conclusion

The Fmoc protection strategy is an indispensable tool in modern peptide chemistry, offering a mild, efficient, and versatile method for the synthesis of a vast array of peptides. Its orthogonality with acid-labile side-chain protecting groups and its amenability to automation have solidified its position as the preferred method for both academic research and industrial-scale pharmaceutical development.[8] A thorough understanding of the underlying chemistry, coupled with optimized experimental protocols, is paramount for researchers, scientists, and drug development professionals to successfully synthesize and purify peptides for their specific applications.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

An In-depth Technical Guide on the Role of the Boc Protecting Group in Fmoc-N-(tert-butyloxycarbonylethyl)glycine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is fundamental to the successful construction of complex peptide sequences. Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a specialized amino acid derivative that exemplifies this principle. This technical guide provides a comprehensive examination of the critical role played by the tert-butyloxycarbonyl (Boc) group in this molecule. We will dissect the chemical principles of orthogonality, detail the mechanisms of protection and deprotection, present relevant quantitative data, and provide standardized experimental protocols for its application in Fmoc-based SPPS.

Introduction: The Principle of Orthogonal Protection

The synthesis of peptides requires the sequential coupling of amino acids. To prevent unwanted side reactions and ensure the correct sequence, reactive functional groups on the amino acids—notably the α-amino group and any reactive side chains—must be temporarily masked or "protected".[1] An orthogonal protection strategy employs multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2]

This compound is a building block designed for the widely used Fmoc/tBu (tert-butyl) orthogonal system.[2] In this molecule:

-

The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group of the glycine backbone. It is a base-labile protecting group, readily removed by treatment with a mild base such as piperidine.[3][4]

-

The tert-butyloxycarbonyl (Boc) group , present as a tert-butyl ester on the ethyl side chain, serves as an acid-labile protecting group for the side-chain carboxyl group.[5][]

The primary role of the Boc group in this context is to shield the side-chain carboxyl functionality from participating in undesired reactions during the iterative, base-mediated Fmoc deprotection and subsequent coupling steps of SPPS.[2][]

The Chemical Logic of Orthogonality: Fmoc vs. Boc

The success of the Fmoc/tBu strategy hinges on the distinct chemical labilities of the Fmoc and Boc protecting groups. The Fmoc group is removed under mild basic conditions, while the Boc group requires acidic conditions for its removal.[7][8] This differential stability allows for the selective deprotection of the N-terminus for chain elongation, while the side-chain protection remains intact until the final step of the synthesis.[2]

Caption: Logical workflow of Fmoc/tBu orthogonal strategy.

Mechanisms of Deprotection

Boc Group Deprotection (Acid-Labile)

The Boc group is removed by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[9][10] The mechanism proceeds through protonation of the carbonyl oxygen, followed by cleavage to form a highly stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[10][11]

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

Fmoc Group Deprotection (Base-Labile)

In contrast, the Fmoc group is removed via a base-catalyzed E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[4] A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. The resulting carbanion undergoes elimination, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The DBF byproduct is then trapped by the amine base to form a stable adduct.[12]

Caption: Base-catalyzed deprotection mechanism of the Fmoc group.

Quantitative Data

The selection of appropriate deprotection reagents and conditions is critical for a successful synthesis. The following tables summarize key quantitative data.

Table 1: Comparison of Deprotection Conditions for Fmoc and Boc Groups